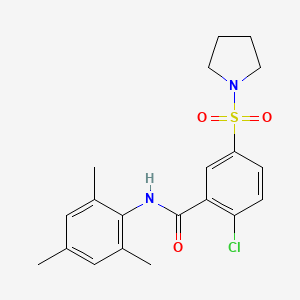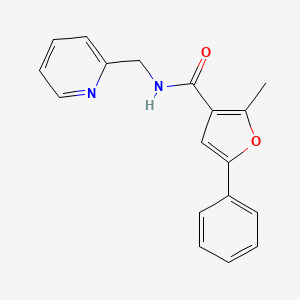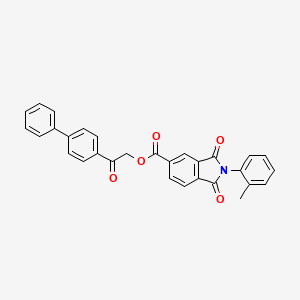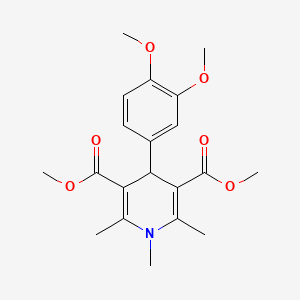
2-chloro-N-mesityl-5-(1-pyrrolidinylsulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-mesityl-5-(1-pyrrolidinylsulfonyl)benzamide, also known as N-(2-chloro-5-(pyrrolidin-1-ylsulfonyl)phenyl)-N-mesitylacetamide, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is a potent inhibitor of the enzyme heat shock protein 90 (Hsp90), which plays a crucial role in the folding and stabilization of various proteins.
Mécanisme D'action
The mechanism of action of 2-chloro-2-chloro-N-mesityl-5-(1-pyrrolidinylsulfonyl)benzamidemesityl-5-(1-pyrrolidinylsulfonyl)benzamide involves the binding of the compound to the ATP-binding site of Hsp90, which disrupts the chaperone function of the protein. This leads to the destabilization of various oncogenic proteins, resulting in their degradation by the proteasome. In addition, inhibition of Hsp90 with 2-chloro-2-chloro-N-mesityl-5-(1-pyrrolidinylsulfonyl)benzamidemesityl-5-(1-pyrrolidinylsulfonyl)benzamide can also lead to the activation of the heat shock response, which can induce apoptosis in cancer cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-chloro-2-chloro-N-mesityl-5-(1-pyrrolidinylsulfonyl)benzamidemesityl-5-(1-pyrrolidinylsulfonyl)benzamide have been extensively studied in vitro and in vivo. In vitro studies have shown that the compound can inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and prostate cancer cells. In addition, the compound has been shown to induce apoptosis in cancer cells, as well as inhibit angiogenesis and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-chloro-2-chloro-N-mesityl-5-(1-pyrrolidinylsulfonyl)benzamidemesityl-5-(1-pyrrolidinylsulfonyl)benzamide in lab experiments is its high potency and specificity for Hsp90 inhibition. This allows for the selective targeting of oncogenic proteins, resulting in the inhibition of cancer cell growth and proliferation. However, one of the limitations of using this compound is its potential toxicity, as it can also inhibit the function of normal proteins that rely on Hsp90 for their stability and function.
Orientations Futures
Several future directions for the use of 2-chloro-2-chloro-N-mesityl-5-(1-pyrrolidinylsulfonyl)benzamidemesityl-5-(1-pyrrolidinylsulfonyl)benzamide in scientific research have been proposed. One potential direction is the development of novel analogs of the compound with improved potency and selectivity for Hsp90 inhibition. Another direction is the investigation of the compound's potential applications in the treatment of other diseases, such as neurodegenerative disorders and infectious diseases. In addition, further studies are needed to determine the optimal dosing and administration of the compound in preclinical and clinical studies.
Méthodes De Synthèse
The synthesis of 2-chloro-2-chloro-N-mesityl-5-(1-pyrrolidinylsulfonyl)benzamidemesityl-5-(1-pyrrolidinylsulfonyl)benzamide involves the reaction of 2-chloro-N-mesityl-5-(1-pyrrolidinylsulfonyl)benzamidemesityl-2-nitrobenzamide with pyrrolidine, followed by reduction of the nitro group to an amino group using palladium on carbon and hydrogen gas. The resulting amine is then treated with chlorosulfonyl isocyanate to form the final product. This synthesis method has been reported in the literature and has been used to produce the compound in high yield and purity.
Applications De Recherche Scientifique
2-chloro-2-chloro-N-mesityl-5-(1-pyrrolidinylsulfonyl)benzamidemesityl-5-(1-pyrrolidinylsulfonyl)benzamide has been extensively studied for its potential applications in the field of medicine. The compound has been shown to be a potent inhibitor of Hsp90, which is known to play a critical role in cancer cell survival and proliferation. Several studies have demonstrated that inhibition of Hsp90 with 2-chloro-2-chloro-N-mesityl-5-(1-pyrrolidinylsulfonyl)benzamidemesityl-5-(1-pyrrolidinylsulfonyl)benzamide can lead to the degradation of various oncogenic proteins, such as HER2, EGFR, and AKT, resulting in the inhibition of cancer cell growth and proliferation.
Propriétés
IUPAC Name |
2-chloro-5-pyrrolidin-1-ylsulfonyl-N-(2,4,6-trimethylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O3S/c1-13-10-14(2)19(15(3)11-13)22-20(24)17-12-16(6-7-18(17)21)27(25,26)23-8-4-5-9-23/h6-7,10-12H,4-5,8-9H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJYIQXDUZIVBCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCCC3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-5-(pyrrolidin-1-ylsulfonyl)-N-(2,4,6-trimethylphenyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2'-oxybis[N'-(2-thienylmethylene)acetohydrazide]](/img/structure/B5208391.png)

![2-{[5-(2-fluorophenyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5208412.png)

![N-[1,4-dioxo-3-(1-piperidinyl)-1,4-dihydro-2-naphthalenyl]-N-methylacetamide](/img/structure/B5208423.png)
![1,3-dioxo-2-[4-(4-phenyl-2-quinazolinyl)phenyl]-5-isoindolinecarboxylic acid](/img/structure/B5208425.png)

![5-[3,5-dichloro-4-(2-propyn-1-yloxy)benzylidene]-1-(4-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5208439.png)
![N~2~-[4-(benzyloxy)phenyl]-N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5208441.png)

![1-(4-{[methyl({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)amino]methyl}-2-thienyl)ethanone](/img/structure/B5208451.png)
![1-[(2-methyl-1,3-thiazol-4-yl)methyl]-4-{[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetyl}piperazine](/img/structure/B5208458.png)
![2-[(4-chlorophenyl)thio]-N-(4-methoxyphenyl)propanamide](/img/structure/B5208469.png)